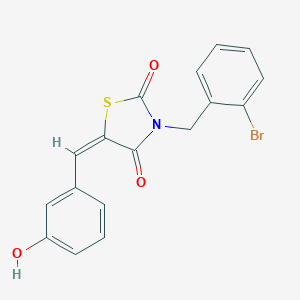
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Biochemical and physiological effects:
((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione in lab experiments is its potential therapeutic applications. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione. One direction is to further study its mechanism of action to develop targeted therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to determine its safety and efficacy in humans. Another direction is to explore its potential use in other diseases and conditions such as diabetes and cardiovascular disease. Finally, researchers may also investigate its potential use in combination with other therapies to enhance its therapeutic effects.
In conclusion, ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is a compound that has shown potential as a therapeutic agent in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, it represents a promising area of research for the development of new therapies.
Métodos De Síntesis
The synthesis of ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione involves the reaction between 4-methylbenzaldehyde and thiophene-3-carboxaldehyde with imidazolidine-2,4-dione in the presence of a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has shown potential as a therapeutic agent in the treatment of various diseases. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer. Additionally, ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(5E)-3-[(4-methylphenyl)methyl]-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)9-18-15(19)14(17-16(18)20)8-13-6-7-21-10-13/h2-8,10H,9H2,1H3,(H,17,20)/b14-8+ |
Clave InChI |
WBBGNUKQEGUSDC-RIYZIHGNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CSC=C3)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CSC=C3)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CSC=C3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)


![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)
![2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305808.png)
![1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B305809.png)